molecular formula C18H23NO2 B5814521 (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine

(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine

Cat. No. B5814521
M. Wt: 285.4 g/mol
InChI Key: YWDVJBMPUZMVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of compounds. It was first synthesized in 1963 by Alexander Shulgin and is known for its potent hallucinogenic effects. DOM has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The activation of these receptors is thought to contribute to the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, as well as activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to increase heart rate, blood pressure, and body temperature in animals and humans.

Advantages and Limitations for Lab Experiments

(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine has several advantages for use in lab experiments. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity profile, with no reported deaths from its use. However, one limitation of this compound is its potency, which can make it difficult to accurately measure and control doses.

Future Directions

There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds based on the structure of this compound, which may have improved therapeutic properties and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2,5-dimethylphenylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have potent hallucinogenic effects, similar to other psychedelic drugs such as LSD and psilocybin. This compound has been used in animal studies to investigate its effects on behavior, neurotransmitter systems, and brain activity.

properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-6-7-13(2)16(10-12)19-11-15-8-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVJBMPUZMVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=C(C(=C(C=C2)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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